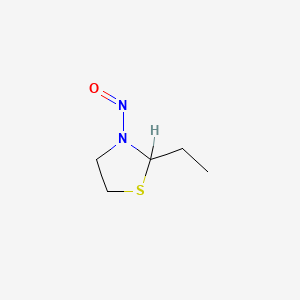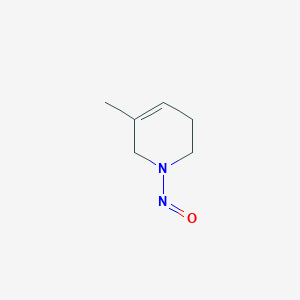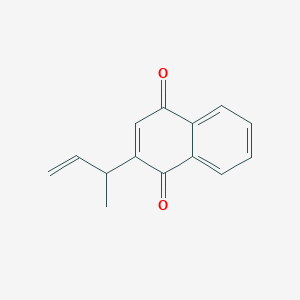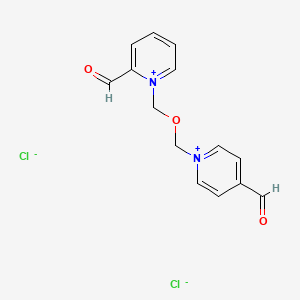
2,4'-Diformyl-1,1'-(oxydimethylene)dipyridinium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride is a chemical compound with the molecular formula C14H14N4O32Cl It is known for its unique structure, which includes two pyridinium rings connected by an oxydimethylene bridge and formyl groups at the 2 and 4 positions of the pyridinium rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride typically involves the reaction of pyridine derivatives with formaldehyde and hydrochloric acid. The process can be summarized as follows:
Starting Materials: Pyridine derivatives, formaldehyde, hydrochloric acid.
Reaction Conditions: The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the oxydimethylene bridge.
Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Substitution: The pyridinium rings can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pyridinium rings can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Obidoxime chloride: Similar structure with oxime groups instead of formyl groups.
Paraquat dichloride: Contains bipyridinium structure but lacks the formyl groups and oxydimethylene bridge.
Uniqueness
2,4’-Diformyl-1,1’-(oxydimethylene)dipyridinium dichloride is unique due to its combination of formyl groups and oxydimethylene bridge, which confer distinct reactivity and potential applications compared to other pyridinium derivatives. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
78232-20-9 |
|---|---|
Molekularformel |
C14H14Cl2N2O3 |
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
1-[(4-formylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-2-carbaldehyde;dichloride |
InChI |
InChI=1S/C14H14N2O3.2ClH/c17-9-13-4-7-15(8-5-13)11-19-12-16-6-2-1-3-14(16)10-18;;/h1-10H,11-12H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
IWFCWSODAXPZSN-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=[N+](C(=C1)C=O)COC[N+]2=CC=C(C=C2)C=O.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


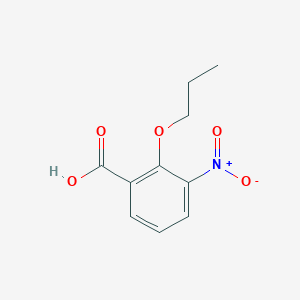
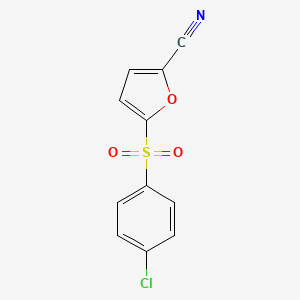
![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)
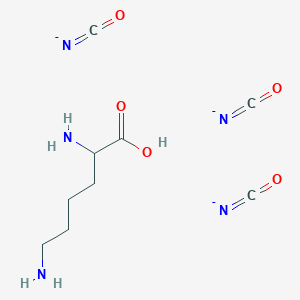
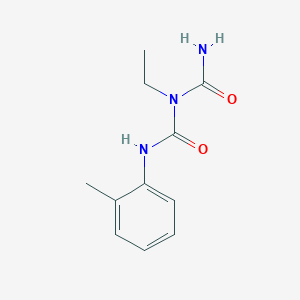
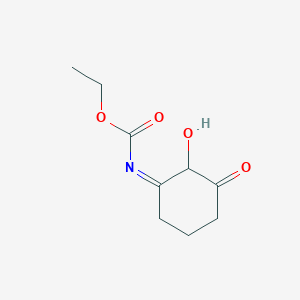
![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
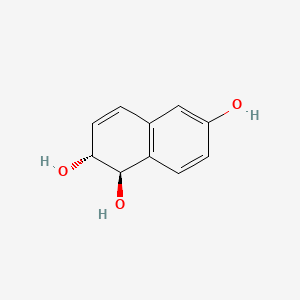

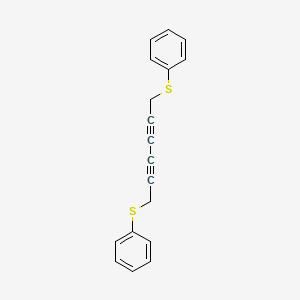
![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)
